molecular formula C20H13ClFN3O2 B2644983 N-(5-chloro-2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-20-1

N-(5-chloro-2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2644983
M. Wt: 381.79
InChI Key: XWBXTMUWNZVARS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13ClFN3O2 and its molecular weight is 381.79. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibitor Development

One notable application of similar compounds to N-(5-chloro-2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is in the development of kinase inhibitors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate improved enzyme potency and aqueous solubility and have shown promising results in preclinical trials for cancer treatment. One such analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

Drug Metabolism and Disposition Studies

Compounds structurally related to N-(5-chloro-2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have also been used in the study of drug metabolism and disposition, particularly in the context of HIV integrase inhibitors. For instance, 19F-nuclear magnetic resonance (NMR) spectroscopy has been utilized to support the development of candidates like N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (compound A (+)) and MK-0518. These studies provide crucial insights into the metabolic fate, excretion balance, and quantitative metabolism of these compounds, contributing to the understanding of their pharmacokinetic profiles (Monteagudo et al., 2007).

Synthesis and Characterization of Novel Compounds

Additionally, similar compounds have been involved in the synthesis and characterization of novel chemical entities, such as antimicrobial agents and polyamides. For example, new molecules have been synthesized and evaluated for antimicrobial activity, showcasing their potential in the development of new therapeutic agents (Talupur et al., 2021). Other studies have focused on the synthesis of novel polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from compounds like 4-tert-butylcatechol. These studies contribute to the development of materials with improved thermal stability and solubility (Hsiao et al., 2000).

properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2/c21-15-7-6-14(11-23)18(10-15)24-19(26)17-5-2-8-25(20(17)27)12-13-3-1-4-16(22)9-13/h1-10H,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBXTMUWNZVARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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